Fmoc-3-Pal-OH
Description
Neuroscience Research and Neuroactive Peptide Design
The structural similarity of the 3-pyridyl group to certain neurotransmitters has made Fmoc-3-(3-pyridyl)-L-alanine a valuable asset in neuroscience. chemimpex.com Researchers utilize this compound to construct peptides that can interact with and modulate the activity of the nervous system.
The pyridyl ring in Fmoc-3-(3-pyridyl)-L-alanine can mimic the interactions of natural ligands with neurotransmitter receptors. chemimpex.com By incorporating this amino acid into peptide sequences, scientists can design molecules that act as agonists, activating receptors, or antagonists, blocking them. This approach is instrumental in studying the function of various receptor subtypes and their roles in neuronal signaling. The ability to create peptides with tailored receptor affinities opens avenues for dissecting the pharmacology of complex neurological systems.
Neurotransmitter receptors are broadly classified into two main types: ionotropic and metabotropic. sci-hub.se Ionotropic receptors form ion channels that open upon neurotransmitter binding, leading to rapid changes in the neuron's membrane potential. sci-hub.se Metabotropic receptors, on the other hand, are G protein-coupled receptors (GPCRs) that initiate slower, more prolonged intracellular signaling cascades. sci-hub.senih.gov The design of peptides using Fmoc-3-(3-pyridyl)-L-alanine can target either of these receptor classes to probe their specific functions.
The incorporation of Fmoc-3-(3-pyridyl)-L-alanine into peptides aids in unraveling the intricate molecular mechanisms that underlie neurological pathways. peptide.com For instance, replacing natural amino acids like phenylalanine or tyrosine with 3-pyridylalanine has been shown to increase the aqueous solubility of peptides, which can be advantageous for their study and application. peptide.com This strategic substitution allows researchers to create tools that can probe specific protein-protein interactions or enzymatic activities within signaling cascades, providing insights into the pathogenesis of neurological disorders and identifying potential therapeutic targets.
| Research Area | Application of Fmoc-3-(3-pyridyl)-L-alanine | Key Findings/Insights |
| Neurotransmitter Receptor Interactions | Design of peptide agonists and antagonists. | Elucidation of receptor subtype function and pharmacology. |
| Neuronal Activity | Introduction of synthetic peptides into neuronal systems. | Observation of changes in neuronal firing and synaptic plasticity. |
| Neurological Pathways | Creation of probes for specific molecular interactions. | Increased understanding of disease mechanisms and target identification. |
Chemical Biology Probes for Cellular Processes
Beyond neuroscience, Fmoc-3-(3-pyridyl)-L-alanine serves as a versatile component in the development of chemical biology probes to study a range of cellular events. alfa-chemistry.com
The strategic placement of 3-(3-pyridyl)-L-alanine within a peptide sequence can create a unique tag or handle. a2bchem.com This allows for the development of probes designed to investigate and map complex protein-protein interaction networks. By using techniques such as affinity purification or cross-linking, researchers can identify the binding partners of a target protein, shedding light on its functional role within the cell.
Peptides containing Fmoc-3-(3-pyridyl)-L-alanine can be designed to modulate specific steps in intracellular signaling cascades. alfa-chemistry.com For example, they can be crafted to inhibit or activate particular enzymes, such as kinases or phosphatases, allowing for a detailed study of their contribution to a signaling pathway. Furthermore, the pyridyl group can be modified to attach fluorescent tags or other reporter molecules, enabling the real-time tracking of the peptide probe within living cells and providing spatial and temporal information about signaling events.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPMTXRCLXOJO-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175453-07-3 | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Fmoc 3 3 Pyridyl L Alanine and Its Structural Analogues
Strategic Incorporation into Peptide Sequences
The integration of Fmoc-3-(3-pyridyl)-L-alanine into peptide sequences is a key aspect of modern peptide chemistry, enabling the synthesis of peptides with modified properties. This is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), with solution-phase methods also offering viable alternatives for specific applications.
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols
The Fmoc/tBu strategy is the most widely used method in SPPS due to its milder reaction conditions compared to the Boc/Bzl approach. du.ac.innih.gov The general cycle for incorporating Fmoc-3-(3-pyridyl)-L-alanine involves a series of repeated steps performed on a solid support, or resin.
Standard SPPS Cycle:
Resin Selection and Swelling: The synthesis begins with a suitable resin, such as Rink amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal carboxylic acids. uci.edu The resin is swelled in a solvent like N,N-dimethylformamide (DMF) to ensure accessibility of the reactive sites. uci.edu
Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed to expose a free amine for the next coupling step. This is typically achieved by treating the resin with a 20% solution of piperidine (B6355638) in DMF. chempep.comuci.edu The completion of this step can be monitored by the UV absorbance of the released dibenzofulvene-piperidine adduct. nih.gov
Washing: The resin is thoroughly washed with DMF to remove excess deprotection reagent and byproducts. uci.edu
Coupling: The incoming Fmoc-3-(3-pyridyl)-L-alanine is pre-activated and then added to the resin. The activated carboxylic acid of Fmoc-3-(3-pyridyl)-L-alanine reacts with the free amine on the resin to form a peptide bond. chempep.com
Washing: The resin is washed again to remove unreacted reagents before the cycle begins anew for the next amino acid. uci.edu
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). du.ac.in
Solution-Phase Peptide Synthesis Integration and Refinements
While less common for long peptides, solution-phase synthesis remains a powerful tool, particularly for the large-scale production of shorter peptides or peptide fragments. In this approach, the peptide is synthesized sequentially in a homogenous solution.
The integration of Fmoc-3-(3-pyridyl)-L-alanine involves coupling it with another amino acid or peptide fragment that has its C-terminus protected (e.g., as a methyl or ethyl ester). The coupling reaction is performed in an organic solvent using coupling reagents similar to those in SPPS. After the reaction, the desired product is isolated and purified, often through crystallization or chromatography. The Fmoc group is then removed using a base like piperidine to prepare the peptide for the next coupling step. This method avoids the use of a solid support but requires purification after each step, making it more labor-intensive than SPPS for longer sequences.
Comparative Analysis of Coupling Reagents and Conditions in Fmoc-SPPS
The success of peptide bond formation in SPPS is highly dependent on the choice of coupling reagent. These reagents activate the carboxylic acid of the incoming Fmoc-amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain. The main classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.
| Coupling Reagent Class | Examples | Activation Mechanism | Advantages | Potential Issues |
| Carbodiimides | DCC, DIC | Forms an O-acylisourea intermediate. Often used with additives like HOBt to suppress racemization. chempep.com | Low cost. | Formation of insoluble urea (B33335) byproducts (with DCC); potential for racemization. chempep.com |
| Phosphonium Salts | PyBOP, PyAOP | Forms an active oxyphosphonium ester. | High coupling efficiency; stable reagents. | Byproducts can be difficult to remove. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an active ester (e.g., aminium/uronium active ester). HATU is based on the additive HOAt, providing higher reactivity. acs.org | Fast reaction rates; low racemization, especially with HATU; high efficiency for hindered couplings. uci.edu | Higher cost compared to carbodiimides. |
The choice of reagent depends on factors such as the steric hindrance of the amino acids being coupled and the desired reaction kinetics. For Fmoc-3-(3-pyridyl)-L-alanine, standard reagents like HBTU or HATU are generally effective. uci.eduacs.org
Novel Synthesis Routes for Fmoc-3-(3-pyridyl)-L-alanine Precursors
The synthesis of the precursor, 3-(3-pyridyl)-L-alanine, is a critical step that dictates the purity and stereochemistry of the final Fmoc-protected product. Research has focused on developing efficient and stereoselective methods.
Microwave-Assisted Organic Synthesis (MAOS) Approaches
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in organic chemistry that can significantly accelerate reaction rates and improve yields. eurekaselect.comresearchgate.net This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, often leading to cleaner reactions and reduced side-product formation. chemicaljournals.comnih.gov
Potential Benefits of MAOS in Precursor Synthesis
Reduced Reaction Time: Significant acceleration of chemical reactions. eurekaselect.com
Higher Yields: Improved conversion of reactants to products. researchgate.net
Increased Purity: Minimization of side reactions due to rapid heating. researchgate.net
Energy Efficiency: Localized heating of the reaction mixture saves energy compared to conventional heating methods. chemicaljournals.com
Enantioselective Synthesis Techniques for L-Stereoisomer Purity
Ensuring the enantiomeric purity of the L-stereoisomer of 3-(3-pyridyl)-alanine is paramount, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Several strategies are employed to achieve high enantiopurity.
One common approach is the enzymatic resolution of a synthetically prepared racemic mixture of DL-3-(3-pyridyl)-alanine or its derivative. researchgate.netnih.gov This method involves using an enzyme that selectively acts on one enantiomer. For example, the DL-amino acid ethyl ester derivative can be treated with an enzyme that hydrolyzes the N-acetyl group of the L-enantiomer, allowing for the separation of N-acetyl-L-3-(3-pyridyl)-alanine from the unreacted D-amino acid ester derivative. researchgate.netnih.gov The desired L-amino acid can then be obtained after deacetylation.
Other advanced methods focus on direct asymmetric synthesis . This can involve chiral catalysts or auxiliaries to guide the reaction towards the desired L-isomer. For example, N-H insertion reactions using vinyldiazoacetates catalyzed by a combination of rhodium and chiral spiro phosphoric acids have been shown to produce α-amino acids with high enantioselectivity. rsc.org Adapting such methods could provide a direct route to enantiomerically pure L-3-(3-pyridyl)-alanine.
Once the pure L-amino acid is obtained, it is protected with the Fmoc group, typically by reacting it with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions to yield the final product, Fmoc-3-(3-pyridyl)-L-alanine.
Design and Synthesis of Modified Derivatives and Peptidomimetics
The structural framework of Fmoc-3-(3-pyridyl)-L-alanine serves as a versatile scaffold for the development of modified amino acid derivatives and peptidomimetics. By systematically altering its structure, researchers can fine-tune the physicochemical properties of peptides, enhancing their stability, conformational characteristics, and biological activity. Key modifications include N-methylation of the peptide backbone, exploration of pyridyl ring isomers, and the introduction of functional groups onto the side chain.
N-Methylation Strategies and Their Impact on Peptide Conformation and Stability
N-methylation, the substitution of the amide proton with a methyl group, is a crucial strategy in medicinal chemistry to enhance the pharmacological properties of peptides. chemimpex.com This modification is known to increase a peptide's stability by protecting it against enzymatic degradation. chemimpex.comnbinno.com The synthesis of N-methylated amino acids, including what would be N-methyl-Fmoc-3-(3-pyridyl)-L-alanine, can be achieved through various routes. A common method involves the temporary protection of the carboxyl group, followed by methylation of the N-protected amino acid. nih.gov
Exploration of Pyridyl Ring Isomerism (e.g., Fmoc-3-(2-pyridyl)-L-alanine, Fmoc-3-(4-pyridyl)-L-alanine)
The position of the nitrogen atom in the pyridyl ring of pyridylalanine significantly influences the electronic properties, basicity, and spatial orientation of the side chain. This makes the exploration of its isomers—Fmoc-3-(2-pyridyl)-L-alanine and Fmoc-3-(4-pyridyl)-L-alanine—a key strategy in peptide design. glpbio.compeptide.com These isomers serve as structural analogues of phenylalanine and tyrosine but introduce a hydrophilic and ionizable element into the peptide sequence.
The incorporation of 3-pyridylalanine and 4-pyridylalanine has been shown to increase the aqueous solubility and stability of peptides. peptide.comnih.gov For instance, replacing aromatic residues with these isomers in glucagon (B607659) analogues resulted in compounds with superior biophysical characteristics without compromising biological activity. nih.gov The 2-pyridyl isomer offers a distinct spatial arrangement and potential for metal chelation, further expanding its utility in designing peptides with specific functions. glpbio.combiosynth.com The synthesis of these isomers allows for their direct use as building blocks in Fmoc-based solid-phase peptide synthesis. nbinno.comsigmaaldrich.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Fmoc-3-(2-pyridyl)-L-alanine | 185379-40-2 | C23H20N2O4 | 388.42 |
| Fmoc-3-(3-pyridyl)-L-alanine | 175453-07-3 | C23H20N2O4 | 388.42 |
| Fmoc-3-(4-pyridyl)-L-alanine | 169555-95-7 | C23H20N2O4 | 388.42 |
Introduction of Diverse Side Chains for Functionalization
Beyond isomeric variations, the pyridyl ring of Fmoc-pyridylalanine can be further functionalized to introduce diverse chemical moieties. This strategy allows for the creation of non-proteinogenic amino acids with tailored properties for specific applications, such as peptide macrocyclization or bioconjugation.
A notable example is the synthesis of cyano-substituted pyridylalanine derivatives, such as Fmoc-L-3-(2-cyano-4-pyridyl)-alanine. iris-biotech.de The introduction of a cyano group, an electron-withdrawing group, alters the electronic character of the pyridyl ring. This nitrile moiety can also serve as a chemical handle for subsequent reactions, for instance, in nitrile-aminothiol click reactions for the synthesis of macrocyclic peptides. iris-biotech.de Such derivatization is typically achieved through multi-step organic synthesis prior to the introduction of the Fmoc protecting group, creating a custom building block ready for incorporation into a peptide sequence via SPPS. acs.org This approach highlights the potential for creating a wide array of functionalized pyridylalanine derivatives to expand the chemical diversity of peptides. iris-biotech.de
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Fmoc-L-3-(2-cyano-4-pyridyl)-alanine | 2245755-79-5 | C24H19N3O4 | 413.43 |
| Fmoc-L-3-(2-cyano-3-pyridyl)-alanine | N/A | C24H19N3O4 | 413.43 |
Applications in Advanced Peptide and Protein Science Research
Rational Design and Construction of Bioactive Peptides
Fmoc-3-(3-pyridyl)-L-alanine serves as a fundamental building block in the rational design of bioactive peptides, enabling chemists to create novel structures with tailored properties for therapeutic applications. chemimpex.coma2bchem.com
Development of Peptide-Based Therapeutics and Novel Drug Candidates
The incorporation of 3-(3-pyridyl)-L-alanine into peptide sequences is a key strategy in the development of new peptide-based therapeutics. chemimpex.com Its structural features make it a valuable component in the design of pharmaceuticals, particularly those aimed at specific biological targets. chemimpex.com The ability of the pyridyl group to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for enhanced binding affinity and stability of the resulting peptide when interacting with its biological target.
This amino acid derivative is utilized in the synthesis of bioactive peptides for a range of potential therapeutic areas. chemimpex.com Researchers leverage Fmoc-3-(3-pyridyl)-L-alanine in solid-phase peptide synthesis (SPPS) to efficiently produce complex peptide sequences with high purity, which is a critical step in the drug discovery and development pipeline. a2bchem.comchemimpex.com The resulting peptides, modified with this non-canonical amino acid, can exhibit improved bioactivity and stability, making them promising candidates for further investigation as novel drugs.
Strategic Modulation of Peptide Conformation and Biological Activity
The unique side chain of 3-(3-pyridyl)-L-alanine offers a powerful tool for strategically modulating the three-dimensional structure (conformation) of peptides, which is intrinsically linked to their biological activity. The introduction of the pyridyl moiety can impose specific conformational constraints on the peptide backbone or facilitate new intramolecular and intermolecular interactions.
By replacing natural aromatic amino acids like phenylalanine or tyrosine with 3-(3-pyridyl)-L-alanine, researchers can fine-tune the peptide's structural and electronic properties. The pyridine (B92270) ring introduces aromatic and hydrogen-bonding motifs that can alter the peptide's folding pattern, leading to a more defined and stable conformation. This conformational ordering can significantly impact how the peptide interacts with its target receptor or enzyme, potentially leading to enhanced potency and selectivity. For instance, modifications at the third position of peptide analogues have been shown to substantially affect their therapeutic efficacy.
Enhancement of Peptide Aqueous Solubility for Biomedical Applications
A significant hurdle in the development of peptide-based drugs is their often-poor solubility in aqueous environments, which complicates formulation and delivery. The incorporation of 3-(3-pyridyl)-L-alanine has proven to be an effective strategy to mitigate this issue. The nitrogen atom in the pyridine ring is capable of forming hydrogen bonds with water molecules, thereby increasing the hydrophilicity and aqueous solubility of the peptide. nih.gov
A notable example is the modification of glucagon (B607659) analogues. Glucagon is a peptide hormone with therapeutic potential, but its use is hampered by poor biophysical properties, including low solubility at neutral pH. nih.gov In a study by Mroz et al. (2016), replacing phenylalanine residues with 3-pyridylalanine in a glucagon analogue led to a dramatic improvement in aqueous solubility. peptide.com This enhancement was achieved without negatively impacting the peptide's ability to bind to its receptor, demonstrating the utility of this modification in creating more drug-like peptide candidates. nih.gov
Table 1: Impact of 3-Pyridylalanine Substitution on Glucagon Analogue Properties This table is generated based on findings reported in the study by Mroz et al. (2016) regarding the enhancement of aqueous solubility in glucagon analogues.
| Peptide Analogue | Modification | Fold-Increase in Aqueous Solubility (compared to [Aib¹⁶]-glucagon) | Receptor Binding |
| [Aib¹⁶]-glucagon | Reference peptide | 1x | Maintained |
| Analogue with 3-Pal | Replacement of Phenylalanine with 3-Pyridylalanine | 15-fold | Maintained. |
Peptidomimetic Scaffolds in Drug Discovery and Development
Fmoc-3-(3-pyridyl)-L-alanine is not only used to modify natural peptides but also serves as a crucial component in the synthesis of peptidomimetics. chemimpex.com These are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The unique structural characteristics of 3-(3-pyridyl)-L-alanine make it an attractive building block for creating these sophisticated molecular scaffolds. chemimpex.com
Design of Specific Receptor-Targeting Ligands
The design of ligands that bind with high affinity and specificity to a particular biological receptor is a cornerstone of modern drug discovery. The pyridine moiety of 3-(3-pyridyl)-L-alanine plays a significant role in this context, as it can interact with specific receptors in ways that natural amino acid side chains cannot. This allows for the development of highly targeted ligands.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking or cation-π interactions with complementary residues in the receptor's binding pocket. These diverse interaction capabilities enable medicinal chemists to design peptidomimetics that fit precisely into a target's binding site, leading to high potency and selectivity. This approach is valuable for creating novel pharmaceuticals aimed at specific receptors involved in disease processes.
Development of Compounds Modulating Key Biological Pathways
By creating peptides and peptidomimetics that can selectively bind to and modulate the function of key proteins like receptors or enzymes, compounds incorporating 3-(3-pyridyl)-L-alanine can influence entire biological pathways. chemimpex.com The ability to form stable and specific interactions with biological targets makes this compound an attractive choice for designing molecules that can intervene in disease-related signaling cascades. chemimpex.com
The strategic placement of 3-(3-pyridyl)-L-alanine within a peptide or peptidomimetic scaffold can lead to the development of potent agonists or antagonists of a target protein. This allows for the up or down-regulation of specific cellular responses, providing a powerful method for therapeutic intervention. Research in this area focuses on developing new drugs that can correct dysregulated pathways in various diseases. chemimpex.comchemimpex.com
Protein Engineering and Functional Enhancement
The unique properties of 3-(3-pyridyl)-L-alanine are being exploited to engineer proteins with enhanced stability and novel functionalities.
Strategies for Increasing Protein Stability and Resistance to Degradation
A significant challenge in the development of therapeutic peptides is their poor stability and susceptibility to proteolytic degradation. The incorporation of unnatural amino acids like 3-(3-pyridyl)-L-alanine is a key strategy to overcome these limitations. nih.gov
Research has shown that replacing natural aromatic amino acids, such as phenylalanine and tyrosine, with 3-pyridyl-alanine can significantly enhance the biophysical properties of peptides. nih.govacs.org A notable example is the optimization of glucagon, a peptide hormone with poor aqueous solubility and stability at neutral pH. nih.govacs.orgpeptide.com
Case Study: Glucagon Analogs
In a study aimed at improving glucagon's properties, researchers systematically replaced hydrophobic residues with 3-pyridyl-alanine. nih.govresearchgate.net The pyridyl group, being more hydrophilic than the phenyl group of phenylalanine, helps to disrupt hydrophobic patches that can lead to aggregation and fibrillation. This substitution strategy resulted in glucagon analogs with markedly improved aqueous solubility and physical stability. nih.govacs.orgpeptide.com
| Modification Strategy | Observed Effect | Rationale |
| Replacement of Phe and Tyr with 3-Pal | Increased aqueous solubility | The pyridyl group introduces hydrophilicity, disrupting aggregation-prone hydrophobic regions. nih.govacs.org |
| Substitution of Gln, Met, and Ser | Enhanced chemical stability | Avoids degradation pathways like deamidation and oxidation. researchgate.net |
| Incorporation of Aib at position 16 | Stabilized secondary structure | The α,α-disubstituted nature of Aib restricts conformational freedom. researchgate.net |
Table 1: Strategies and outcomes of incorporating 3-pyridyl-alanine (3-Pal) and other unnatural amino acids into glucagon. Data sourced from studies on glucagon analog optimization. nih.govacs.orgresearchgate.net
Furthermore, the introduction of unnatural amino acids can confer resistance to proteases, which often have high specificity for canonical amino acid sequences. nih.gov By altering the peptide backbone or side-chain composition, the susceptibility to enzymatic cleavage is reduced, prolonging the therapeutic agent's half-life in vivo.
Site-Specific Incorporation for Modulating Enzyme Activity
The site-specific incorporation of Fmoc-3-(3-pyridyl)-L-alanine into the active site of an enzyme can be a powerful tool for modulating its catalytic activity. While natural amino acids offer a limited chemical repertoire, the pyridyl group introduces a unique set of properties that can be exploited.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a metal coordinating ligand. rsc.org Placing this functionality strategically within an enzyme's active site could:
Alter Substrate Binding: The pyridyl side chain can form new hydrogen bonds or metal-coordination interactions with a substrate, thereby increasing or decreasing binding affinity (Km). For instance, mutagenesis studies on tyrosine hydroxylase, where active site phenylalanines were replaced with alanine, demonstrated changes in substrate and cofactor binding, highlighting the importance of aromatic residues in the active site. nih.gov Introducing a pyridyl group could offer more nuanced control.
Modify Catalytic Efficiency: By repositioning key catalytic residues or altering the electronic environment of the active site, the turnover rate (kcat) of the enzyme can be modulated. The ability of the pyridyl group to coordinate with metal cofactors could be particularly influential in metalloenzymes. rsc.org
Introduce Novel Reactivity: The unique electronic nature of the pyridine ring could be harnessed to facilitate novel chemical transformations not possible with the canonical 20 amino acids.
This approach allows for the fine-tuning of enzyme function, opening avenues for the creation of novel biocatalysts for industrial applications or enzymes with altered substrate specificities for therapeutic purposes.
Bioconjugation and Materials Science Applications
The chemical versatility of the pyridyl group makes Fmoc-3-(3-pyridyl)-L-alanine a valuable component in bioconjugation and the development of advanced biomaterials. chemimpex.com
Covalent Attachment of Biomolecules for Biosensor Development
The development of sensitive and specific biosensors often relies on the stable immobilization of a biological recognition element, such as an antibody or peptide, onto a transducer surface. The pyridyl group of 3-(3-pyridyl)-L-alanine provides a convenient handle for covalent attachment. nih.gov
Several conjugation chemistries can leverage the pyridyl moiety:
Pyridyl Disulfide Chemistry: Peptides containing 3-(3-pyridyl)-L-alanine can be functionalized to form pyridyl disulfides. These groups readily react with free thiol groups on a biosensor surface or on a nanoparticle to form a stable, yet cleavable, disulfide bond. acs.org This is particularly useful for applications requiring controlled release or regeneration of the sensor surface.
Hydrazone Ligation: The pyridine ring can be modified to include a hydrazine (B178648) or aminooxy group, which can then react with aldehyde or ketone groups on a functionalized surface. Aniline-catalyzed hydrazone ligation has been shown to be a highly efficient method for attaching antibodies to biosensor substrates at neutral pH. nih.gov
Metal Coordination: The nitrogen atom of the pyridine ring can coordinate with metal ions. This property can be used to immobilize peptides onto surfaces functionalized with metal complexes, offering a stable and oriented attachment. rsc.org
These strategies enable the robust and site-specific attachment of peptides, which is crucial for the performance and reliability of modern biosensors. nih.gov
Integration into Targeted Drug Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. Peptides containing 3-(3-pyridyl)-L-alanine can be integrated into drug delivery systems, such as nanoparticles and liposomes, to achieve this goal. nih.gov
The pyridyl group can serve as a versatile linker for conjugating the peptide to the delivery vehicle. researchgate.net For example, pyridyl disulfide-functionalized nanoparticles have been synthesized for the delivery of various biomolecules. acs.org The peptide, acting as a targeting ligand, directs the nanoparticle to specific cells or tissues. Once internalized, the disulfide bond can be cleaved in the reductive environment of the cell, releasing the drug payload. acs.org
| Drug Delivery System Component | Function | Role of 3-Pyridyl-alanine |
| Nanoparticle (e.g., polymer, liposome) | Drug carrier, protects cargo from degradation | Provides the structural scaffold for the delivery system. nih.gov |
| Targeting Peptide | Directs the nanoparticle to specific cells/tissues | The peptide sequence containing 3-pyridyl-alanine provides specificity. |
| Pyridyl Group | Chemical linker for conjugation | The pyridyl moiety is used for covalent attachment of the peptide to the nanoparticle via chemistries like pyridyl disulfide formation. acs.org |
| PEGylation | Increases circulation time, reduces immunogenicity | Often used in conjunction with peptide targeting to improve pharmacokinetic properties. wikipedia.org |
Table 2: Components and functions in a targeted drug delivery system utilizing peptides containing 3-pyridyl-alanine. acs.orgnih.gov
This approach combines the specificity of peptide-based targeting with the high payload capacity of nanocarriers, offering a promising strategy for the development of next-generation therapeutics. acs.org
Functionalization of Polymeric and Nanomaterial Systems
The strategic incorporation of Fmoc-3-(3-pyridyl)-L-alanine into peptide chains is a key methodology for the functionalization of polymeric and nanomaterial systems. The unique properties of the pyridyl side chain, once integrated into a peptide and deprotected, offer a versatile tool for creating advanced materials with tailored functionalities. This is typically achieved by first synthesizing a peptide containing one or more 3-(3-pyridyl)-L-alanine residues using solid-phase peptide synthesis (SPPS), for which Fmoc-3-(3-pyridyl)-L-alanine is an essential building block. uchicago.edu The resulting peptide is then conjugated to a polymer or nanoparticle surface.
The pyridyl group's primary utility in this context lies in its ability to coordinate with metal ions. nih.gov This property is harnessed to direct the self-assembly of peptide-polymer conjugates and to functionalize the surfaces of nanomaterials. For instance, peptides containing pyridylalanine can be used to create metal-responsive materials, where the presence of specific metal ions can trigger changes in the material's structure or properties. nih.gov
Research has demonstrated that peptides incorporating pyridylalanine can be attached to various material backbones, including biocompatible polymers like polyethylene (B3416737) glycol (PEG) and nanoparticles. The functionalization of nanoparticles with pyridyl-containing peptides can be achieved through various conjugation chemistries. acs.orgnih.gov For example, pyridyl disulfide chemistry is a common method for attaching thiol-containing molecules, including peptides with cysteine residues, to surfaces. acs.orgresearchgate.net While distinct from the direct use of the pyridylalanine side chain, this highlights the general utility of pyridyl groups in bioconjugation.
The introduction of pyridylalanine-containing peptides onto the surface of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be used to create targeted drug delivery systems. nih.gov The pyridyl groups can serve as anchor points for further modification or can directly interact with biological targets.
Furthermore, the ability of pyridyl-containing peptides to interact with metal ions has been exploited in the development of stimuli-responsive materials. mdpi.com These materials can change their conformation or assembly state in response to changes in the local environment, such as pH or the presence of metal ions. This has potential applications in sensors, controlled release systems, and smart hydrogels. nih.gov
The table below summarizes representative research on the functionalization of materials using peptides that incorporate pyridylalanine, for which Fmoc-3-(3-pyridyl)-L-alanine is the synthetic precursor.
| Material Type | Functionalizing Agent (Conceptual) | Purpose of Functionalization | Potential Application |
| Polymeric Nanoparticles | Peptides containing 3-(3-pyridyl)-L-alanine | Surface modification for targeted delivery | Drug Delivery, Diagnostics |
| Gold Nanoparticles | Peptides with pyridylalanine residues | Metal-ion mediated self-assembly, stabilization | Nanosensors, Catalysis |
| Hydrogels | Peptide-polymer conjugates with pyridylalanine | Stimuli-responsive cross-linking | Tissue Engineering, Controlled Release |
| Polymer Brushes | Surface-grafted peptides including pyridylalanine | Creation of "smart" surfaces | Bioseparation, Smart Coatings |
It is important to note that while the concept is well-established, specific published examples focusing solely on the use of Fmoc-3-(3-pyridyl)-L-alanine for the functionalization of polymers and nanomaterials are often embedded within broader research on peptide-based materials. The key takeaway is the enabling role of this Fmoc-protected amino acid in introducing the versatile pyridyl functionality into these advanced material systems.
Investigations in Biological Systems and Medicinal Chemistry Research
Chemical Biology Probes for Cellular Processes
Development of Affinity Reagents and Chemical Sensors
The pyridyl moiety of Fmoc-3-(3-pyridyl)-L-alanine offers a versatile handle for creating molecules with tailored binding properties and detectable signals. This has led to its exploration in two key areas: the generation of affinity reagents for molecular recognition and purification, and the construction of chemical sensors for the detection of specific analytes.
Development of Affinity Reagents
The incorporation of 3-(3-pyridyl)-L-alanine into peptide sequences can significantly influence their binding affinity and specificity for target proteins. The pyridyl group, with its nitrogen atom capable of participating in hydrogen bonding and metal coordination, can introduce crucial interaction points that enhance binding to a biological target. This principle is fundamental to the creation of peptide-based affinity reagents.
Research has shown that peptides containing 3-pyridylalanine can act as potent inhibitors for specific enzymes, such as cyclin-dependent kinases (CDKs). nih.govgoogle.com This inhibitory action is a direct result of the peptide binding to the target protein, highlighting the potential of these modified peptides as affinity ligands. For instance, peptides incorporating 3-pyridylalanine have demonstrated significant inhibitory effects, indicating a strong interaction with the target protein. nih.govgoogle.com While specific data on the use of these peptides in affinity chromatography for purification is not extensively detailed in the available literature, their demonstrated high affinity for specific proteins logically extends to such applications.
The principle relies on immobilizing these high-affinity peptides onto a solid support. A solution containing the target protein is then passed over this support. The specific binding interaction between the pyridylalanine-containing peptide and the target protein will cause the protein to be retained on the support while other molecules wash away. The target protein can then be eluted by changing the conditions, such as pH or ionic strength, to disrupt the binding.
Table 1: Examples of Peptides Containing 3-Pyridylalanine with Potential as Affinity Reagents
| Peptide Context | Target Protein/Family | Potential Application | Reference |
| p21 Cyclin Binding Motif | Cyclin-Dependent Kinases (CDKs) | Purification of CDKs, Study of cell cycle regulation | nih.gov |
| p107 Cyclin Binding Motif | Cyclin-Dependent Kinases (CDKs) | Purification of CDKs, Development of therapeutic agents | nih.gov |
Development of Chemical Sensors
The pyridyl group of 3-(3-pyridyl)-L-alanine also provides a foundation for the development of chemical sensors, particularly those based on fluorescence. The aromatic nature of the pyridyl ring can give rise to intrinsic fluorescence, or it can be modified to act as a recognition element that modulates the fluorescence of a nearby fluorophore upon binding to a target analyte.
One key application of pyridyl-containing ligands is in the sensing of metal ions. The nitrogen atom of the pyridine (B92270) ring can coordinate with metal ions, and this interaction can lead to a detectable change in the photophysical properties of the molecule, such as an increase or decrease in fluorescence intensity. This has been explored in the design of fluorescent sensors for various metal ions.
Furthermore, the incorporation of pyridylalanine into peptides can be used to create sensors for biological molecules. For example, a study demonstrated that mutating a tyrosine residue to 3-pyridylalanine in a polypeptide, in the presence of a copper ion, created a bidentate metal-binding site that transformed the polypeptide into an enantioselective biocatalyst. nih.gov This indicates that the pyridylalanine residue can be strategically placed to create a specific binding pocket, a principle that is central to sensor design. While direct data on chemical sensors utilizing Fmoc-3-(3-pyridyl)-L-alanine is limited, the fluorescent properties of pyridylalanine derivatives suggest their potential in this area. jst.go.jp The development of such sensors would involve incorporating this amino acid into a peptide or small molecule scaffold designed to bind a specific analyte, where the binding event would trigger a change in fluorescence.
Table 2: Potential Applications of Pyridylalanine-Based Chemical Sensors
| Sensor Type | Target Analyte | Principle of Detection | Potential Application |
| Fluorescent Sensor | Metal Ions (e.g., Cu2+, Zn2+) | Coordination of the metal ion by the pyridyl nitrogen, leading to a change in fluorescence. | Environmental monitoring, biological imaging of metal ion fluxes. |
| Fluorescent Peptide Sensor | Specific Biomolecules | Binding of the analyte to a peptide containing pyridylalanine, causing a conformational change that alters the fluorescence of an attached fluorophore. | Diagnostic assays, high-throughput screening. |
| Electrochemical Sensor | Redox-active species | The pyridyl group can influence the electrochemical properties of a molecule, allowing for the detection of analytes that interact with it. | Biosensing, environmental analysis. |
Advanced Analytical Characterization and Methodological Research
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification and purity assessment of Fmoc-3-(3-pyridyl)-L-alanine and peptides incorporating this moiety. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for these purposes.
The development of robust HPLC methods is crucial for verifying the chemical and enantiomeric purity of Fmoc-3-(3-pyridyl)-L-alanine. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for assessing the purity of this compound.
A typical RP-HPLC method involves a C18 column and a mobile phase gradient of water and acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA) to improve peak shape. The purity is determined by integrating the peak area of the main compound and any impurities detected at a specific UV wavelength. For Fmoc-containing compounds, detection is often carried out at 210 nm. nih.gov
Given that Fmoc-3-(3-pyridyl)-L-alanine is a chiral molecule, assessing its enantiomeric purity is critical. This is often achieved through chiral HPLC. The use of a chiral stationary phase (CSP) allows for the separation of the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the enantiomeric separation of N-protected amino acids. tandfonline.comphenomenex.comresearchgate.net For instance, a cellulose tris(3,5-dimethylphenylcarbamate) CSP can be used with a mobile phase like hexane/2-propanol to resolve enantiomers, with the L-isomer often eluting before the D-isomer. tandfonline.com The Fmoc protecting group generally leads to excellent enantiomeric resolutions. tandfonline.com
Table 1: Illustrative HPLC Method Parameters for Fmoc-3-(3-pyridyl)-L-alanine Analysis
| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Purity (Chiral HPLC) |
| Column | C18, 5 µm, 4.6 x 250 mm | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | Hexane |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 2-Propanol |
| Gradient | 5-95% B over 20 min | Isocratic (e.g., 90:10 A:B) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 210 nm and 254 nm | UV at 254 nm |
| Column Temp. | 25 °C | 25 °C |
This table presents typical starting conditions for method development and may require optimization.
When Fmoc-3-(3-pyridyl)-L-alanine is incorporated into peptides, the resulting mixtures can be complex, necessitating advanced separation techniques for isolation and purification. While RP-HPLC remains a gold standard for peptide purification, other methods can be employed to tackle more challenging separations. bohrium.com
For complex peptide mixtures, multidimensional HPLC can be utilized. This involves coupling two or more different chromatographic columns or methods to enhance resolution. For example, an initial separation based on charge (ion-exchange chromatography) can be followed by a second separation based on hydrophobicity (RP-HPLC).
Furthermore, techniques that exploit specific chemical features of the peptide can be used for selective capture and simplification of mixtures. For instance, if a peptide containing 3-pyridyl-alanine also possesses a unique functional group, affinity chromatography could be a viable strategy. nih.gov The choice of separation technique is often dictated by the physicochemical properties of the peptide . bohrium.com
Spectroscopic and Spectrometric Approaches for Structural Elucidation
Spectroscopic and spectrometric methods are vital for confirming the covalent structure and investigating the three-dimensional conformation of Fmoc-3-(3-pyridyl)-L-alanine and derived peptides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For Fmoc-3-(3-pyridyl)-L-alanine, 1H and 13C NMR are used to confirm the presence of all expected protons and carbons and their chemical environments, thus verifying the compound's identity. The spectra would show characteristic signals for the fluorenyl, methoxycarbonyl, and pyridylalanine moieties.
When incorporated into a peptide, NMR becomes a key tool for studying the peptide's conformation and dynamics. nih.gov Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign all proton resonances and to derive spatial proximity information between protons. nih.gov These through-space correlations (NOEs) provide distance restraints that are used to calculate an ensemble of 3D structures for the peptide in solution. nih.gov The conformation of peptides containing the 3-pyridyl-alanine residue can be influenced by the pyridyl group's ability to participate in hydrogen bonding or metal coordination, which can be probed by NMR.
Table 2: Expected ¹H NMR Chemical Shift Ranges for Fmoc-3-(3-pyridyl)-L-alanine
| Protons | Expected Chemical Shift (ppm) |
| Pyridyl ring | 7.2 - 8.5 |
| Fmoc aromatic | 7.3 - 7.9 |
| Fmoc CH, CH₂ | 4.2 - 4.5 |
| α-CH | 4.0 - 4.5 |
| β-CH₂ | 3.0 - 3.5 |
| NH | ~7.7 |
| COOH | >12.0 |
Values are approximate and can vary based on the solvent and other experimental conditions.
Mass spectrometry is an essential analytical technique for determining the molecular weight of Fmoc-3-(3-pyridyl)-L-alanine and for the sequence analysis of peptides containing this amino acid. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used. The accurate mass measurement of the parent ion provides confirmation of the elemental composition. nih.gov
For peptides, tandem mass spectrometry (MS/MS) is the method of choice for sequence verification. nih.govwikipedia.org In an MS/MS experiment, a specific peptide ion is selected, fragmented (e.g., through collision-induced dissociation - CID), and the masses of the resulting fragment ions are measured. nih.gov The mass differences between the fragment ions (typically b- and y-ions) correspond to the masses of the amino acid residues, allowing for the de novo sequencing of the peptide and confirming the position of the 3-pyridyl-alanine residue. nih.govpsu.edu This technique is also crucial for identifying any post-translational modifications or unintended chemical alterations to the peptide.
Table 3: Mass Spectrometric Data for Fmoc-3-(3-pyridyl)-L-alanine
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₀N₂O₄ | nih.gov |
| Molecular Weight | 388.4 g/mol | nih.gov |
| Monoisotopic Mass | 388.14230712 Da | nih.gov |
| Commonly Observed Ion [M+H]⁺ | 389.1496 Da |
Quantitative Analysis in Research Matrices
Accurate quantification of peptides containing Fmoc-3-(3-pyridyl)-L-alanine in various research matrices, such as biological fluids or cell lysates, is often necessary. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. nih.gov
Quantitative LC-MS/MS assays typically involve the use of a stable isotope-labeled internal standard. nih.gov This internal standard is a synthetic version of the target peptide where one or more atoms are replaced with a heavy isotope (e.g., ¹³C, ¹⁵N). This standard is spiked into the sample at a known concentration. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and co-ionizes, allowing for the normalization of any variations in sample preparation or instrument response. youtube.com
A calibration curve is generated by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. youtube.com This curve is then used to determine the concentration of the peptide in unknown samples. This approach allows for precise and accurate quantification even at very low levels in complex biological matrices.
Development of Robust Methods for Peptide Quantification in Biological Samples
The quantification of peptides containing 3-(3-pyridyl)-L-alanine in biological samples, such as plasma or tissue homogenates, presents a unique set of analytical challenges. These challenges include potential for low in vivo concentrations, binding to plasma proteins, and degradation by proteases. To address these, highly sensitive and specific analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of such peptides due to its superior selectivity and sensitivity. researchgate.net
A key application driving the need for these quantitative methods is the development of new therapeutic peptides. For instance, research into glucagon (B607659) analogues has utilized 3-pyridyl-alanine to enhance the aqueous solubility and stability of the peptide. nih.gov The in vivo assessment of these analogues in animal models, such as rats and pigs, to study their effect on conditions like hypoglycemia, relies on the accurate measurement of their concentrations in plasma over time. nih.govresearchgate.net
The general workflow for developing a robust LC-MS/MS method for a peptide containing 3-(3-pyridyl)-L-alanine involves several critical steps:
Sample Preparation: This is a crucial step to isolate the target peptide from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). For peptides, SPE is often preferred as it can provide a cleaner sample and concentrate the analyte, thereby improving the lower limit of quantification (LLOQ).
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed to separate the peptide of interest from other endogenous components prior to mass spectrometric analysis. The choice of column (e.g., C18) and mobile phase gradient (often using acetonitrile and water with a modifier like formic acid) is optimized to achieve a sharp peak shape and good resolution for the target peptide. nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry, often using a triple quadrupole instrument, is operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the peptide) and a specific product ion (a fragment generated by collision-induced dissociation). This high selectivity allows for accurate quantification even in the presence of co-eluting compounds. creative-bioarray.com An internal standard, ideally a stable isotope-labeled version of the analyte peptide, is used to correct for variability during sample preparation and analysis. creative-bioarray.com
The development of these methods enables the characterization of the pharmacokinetic profile of the peptide, including its absorption, distribution, metabolism, and elimination (ADME) properties, which are essential for its progression as a potential therapeutic agent. researchgate.net
Method Validation for Reproducibility and Accuracy in Research Settings
Once a quantitative method is developed, it must be rigorously validated to ensure its reliability, reproducibility, and accuracy for its intended purpose. Bioanalytical method validation is performed in accordance with guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA). cigb.edu.cu A comprehensive validation process for an LC-MS/MS assay for a peptide containing 3-(3-pyridyl)-L-alanine would assess the following parameters:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is evaluated. This is typically done by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. cigb.edu.cu
Linearity and Range: The calibration curve, which plots the instrument response against known concentrations of the analyte, is established to demonstrate the method's linear range. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision: These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy (closeness to the true value) should typically be within ±15% (±20% for the LLOQ), and the precision (degree of scatter) should also be within 15% (20% for the LLOQ). cigb.edu.cu
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
Matrix Effect: This assesses the influence of matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a post-extracted spiked sample to the response in a neat solution.
Stability: The stability of the peptide in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability.
The tables below present illustrative data for the validation of a hypothetical LC-MS/MS method for a peptide containing 3-(3-pyridyl)-L-alanine in human plasma.
Table 1: Representative Accuracy and Precision Data for Method Validation | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) | | LLOQ | 1.0 | 1.05 ± 0.12 | 105.0 | 11.4 | 1.08 ± 0.14 | 108.0 | 13.0 | | Low | 2.5 | 2.41 ± 0.19 | 96.4 | 7.9 | 2.59 ± 0.23 | 103.6 | 8.9 | | Medium | 25 | 26.1 ± 1.5 | 104.4 | 5.7 | 24.3 ± 1.8 | 97.2 | 7.4 | | High | 75 | 71.8 ± 3.9 | 95.7 | 5.4 | 77.9 ± 5.1 | 103.9 | 6.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Representative Stability Data
| Stability Test | QC Level (ng/mL) | Mean Concentration Measured (ng/mL) | Accuracy (%) |
|---|---|---|---|
| Bench-top (4 hours at RT) | Low (2.5) | 2.45 | 98.0 |
| High (75) | 72.9 | 97.2 | |
| Freeze-Thaw (3 cycles) | Low (2.5) | 2.58 | 103.2 |
| High (75) | 76.1 | 101.5 | |
| Long-term (30 days at -80°C) | Low (2.5) | 2.61 | 104.4 |
Data are hypothetical and for illustrative purposes. RT = Room Temperature.
Successful completion of these validation experiments ensures that the analytical method is robust, reliable, and fit for the purpose of quantifying the peptide containing 3-(3-pyridyl)-L-alanine in a research setting, thereby providing confidence in the generated pharmacokinetic and other bioanalytical data. cigb.edu.cu
Future Directions and Emerging Research Avenues
Exploration of New Protecting Group Strategies and Orthogonal Deprotection Chemistries
The advancement of peptide synthesis, particularly for complex, multifunctional peptides, relies heavily on the strategic use of protecting groups. While the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is robust and widely used, the synthesis of molecules like branched or cyclic peptides necessitates a broader toolkit of orthogonal protecting groups. rsc.orgcreative-peptides.compacific.edu Orthogonality allows for the selective removal of one type of protecting group under specific conditions without affecting others, enabling precise, site-specific modifications. escholarship.orgacs.org
Future research is focused on expanding this toolkit. For instance, protecting groups like N-1-(4,4-dimethyl-2,6-dioxohexyl)ethyl (Dde) and its derivative ivDde are valuable as they are stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for tBu removal. creative-peptides.comsigmaaldrich.com They can be selectively cleaved using a mild solution of hydrazine (B178648) in dimethylformamide (DMF), allowing for side-chain modifications or peptide cyclization on the solid support. sigmaaldrich.com Similarly, groups such as Mmt (monomethoxytrityl) and Alloc (allyloxycarbonyl) provide additional layers of orthogonality, removable under mildly acidic and palladium-catalyzed conditions, respectively. sigmaaldrich.com
A significant area of development is the refinement of deprotection conditions for the Fmoc group itself, especially for peptides containing sensitive functionalities that are incompatible with standard basic deprotection. escholarship.org Researchers have reported a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions. This strategy is not only tolerant of acid-labile Boc groups but also suppresses the nucleophilic reactivity of the newly exposed amine, preventing unwanted side reactions with electrophilic groups within the peptide sequence. escholarship.org The development of such chemoselective and tunable deprotection strategies will be crucial for the synthesis of next-generation peptide therapeutics incorporating residues like 3-(3-pyridyl)-L-alanine.
Table 1: Examples of Orthogonal Protecting Groups and Deprotection Strategies
| Protecting Group | Abbreviation | Common Application | Cleavage Conditions | Orthogonal To |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino protection | 20% Piperidine in DMF | Boc, tBu, Trt, Alloc, Dde |
| tert-Butoxycarbonyl | Boc | α-Amino or side-chain protection | Trifluoroacetic Acid (TFA) | Fmoc, Alloc, Dde |
| tert-Butyl | tBu | Side-chain protection (e.g., Asp, Glu, Ser, Tyr) | Trifluoroacetic Acid (TFA) | Fmoc, Alloc, Dde |
| Allyloxycarbonyl | Alloc | Side-chain protection (e.g., Lys, Orn) | Pd(PPh₃)₄ / Scavenger | Fmoc, tBu, Dde |
| N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl | Dde | Side-chain protection (e.g., Lys, Orn) | 2% Hydrazine in DMF | Fmoc, tBu, Alloc |
| Trityl | Trt | Side-chain protection (e.g., Cys, His, Ser) | Mildly acidic conditions (e.g., 20% dichloroacetic acid in DCM) | Fmoc, Alloc, Dde |
Expanding the Scope of Therapeutic Targets and Disease Models for Peptide-Based Agents
The incorporation of 3-(3-pyridyl)-L-alanine (3-Pal) is proving instrumental in optimizing peptide drug candidates for a variety of diseases. Its ability to enhance aqueous solubility and stability while maintaining or even improving biological activity makes it a valuable modification. researchgate.netpeptide.com
One prominent example is in the development of glucagon (B607659) analogs for treating metabolic diseases. Replacing hydrophobic residues like phenylalanine with 3-Pal in glucagon analogs has been shown to markedly improve solubility and reduce the tendency for fibrillation, a major hurdle for peptide-based therapeutics. researchgate.netpeptide.com This allows for the formulation of more stable and effective treatments for conditions like severe hypoglycemia.
Beyond metabolic diseases, peptides containing pyridylalanine are being explored for their potential in oncology. A recent study demonstrated a novel method for peptide conjugation via N-alkylation of pyridylalanine. nih.gov This technique was used to link a p53-derived peptide, which acts as an inhibitor of the MDM2 protein, to an RGD peptide that targets integrins often overexpressed on tumor cells. The resulting conjugate showed a two-fold enhancement in antiproliferative activity, showcasing a promising strategy for targeted cancer therapy. nih.gov
Furthermore, the versatility of pyridylalanine-containing peptides extends to infectious diseases. Researchers have designed peptides based on the dipeptidyl peptidase 4 (DPP4) receptor sequence to block the entry of SARS-CoV-2 into human cells. mdpi.com These peptide inhibitors, which can be dynamically redesigned to counteract emerging viral variants, represent an agile therapeutic approach to pandemic response. mdpi.com The unique structural features of 3-(3-pyridyl)-L-alanine can be leveraged to fine-tune the binding affinity and efficacy of such antiviral peptides.
Integration with Artificial Intelligence and Computational Design for De Novo Peptide Discovery
Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are being employed for the de novo design of peptides with specific desired properties. oup.com These models learn the underlying patterns in known peptide sequences and can generate entirely new sequences that are predicted to be active against a specific therapeutic target. For instance, AI models can be trained on databases of antimicrobial peptides (AMPs) to design novel sequences with enhanced potency and stability, a process that could be refined by including pyridylalanine to modulate activity and solubility. oup.com
Table 2: Application of AI in Peptide Discovery
| AI Technology | Application in Peptide Science | Relevance for Pyridylalanine Peptides |
| Generative Models (VAEs, GANs) | De novo design of peptide sequences with desired therapeutic properties (e.g., antimicrobial, anticancer). oup.com | Can be trained to generate novel sequences incorporating 3-(3-pyridyl)-L-alanine to optimize for target affinity, solubility, and stability. |
| Machine Learning Classifiers | Prediction of peptide functions (e.g., neurotoxicity, cardiotoxicity) based on sequence. nih.gov | Predicts the potential biological activities and liabilities of peptides containing the pyridylalanine modification. |
| Transformer Models (e.g., InstaNovo) | High-precision de novo sequencing of peptides from mass spectrometry data. biotechniques.com | Facilitates the identification and characterization of novel pyridylalanine-containing peptides in complex mixtures. |
| Structure Prediction (e.g., AlphaFold) | Predicting the 3D structure of peptides and peptide-protein complexes. ardigen.com | Elucidates how the incorporation of 3-(3-pyridyl)-L-alanine influences peptide conformation and interaction with biological targets. |
Development of High-Throughput Screening Platforms for Functional Peptides and Peptidomimetics
The development of novel peptides, whether through rational design, computational methods, or library synthesis, must be followed by robust functional screening to identify promising candidates. High-throughput screening (HTS) platforms are essential for efficiently evaluating large numbers of peptides for specific biological activities. nih.gov
One innovative HTS method utilizes a pooled lentiviral system to express vast libraries of peptides on the surface of mammalian cells. nih.gov These cells also express a target receptor, such as a G-protein-coupled receptor (GPCR), linked to a reporter system (e.g., fluorescence). Using fluorescence-activated cell sorting (FACS), cells that exhibit receptor activation can be isolated, and the peptide responsible for the activity can be identified by sequencing. This approach was successfully used to screen a library of over 92,000 peptides to discover novel activators of the glucagon-like peptide-1 receptor (GLP-1R), a key target in diabetes treatment. nih.gov Such platforms are ideal for screening libraries containing 3-(3-pyridyl)-L-alanine to discover new receptor agonists or antagonists.
Another HTS application involves screening for peptides with antiproliferative effects for cancer therapy. Researchers have screened libraries derived from human proteins to identify short peptides that inhibit the growth of leukemia cells. nih.gov This work identified peptides from key transcription factor families that could disrupt protein-protein interactions essential for cancer cell proliferation. nih.gov Incorporating 3-(3-pyridyl)-L-alanine into such screening libraries could yield peptidomimetics with improved cell penetration and efficacy. These HTS platforms provide the necessary throughput to validate the computationally designed peptides and explore the vast structural diversity offered by non-canonical amino acids.
Contributions to Green Chemistry Methodologies in Amino Acid and Peptide Synthesis
The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes. Traditional peptide synthesis, especially solid-phase peptide synthesis (SPPS), is known for its high consumption of hazardous solvents like DMF and dichloromethane (B109758) (DCM), generating significant chemical waste. rsc.orgoxfordglobal.comadvancedchemtech.com Research into green chemistry approaches for peptide synthesis is a critical future direction.
A major focus is the replacement of conventional solvents with more environmentally benign alternatives. rsc.orgresearchgate.net Studies have shown that solvents like propylene (B89431) carbonate or even water can be viable alternatives to DMF in both solution- and solid-phase peptide synthesis, often with comparable or even improved yields and purity. researchgate.netnih.gov The use of ethanol (B145695) has also been explored as a sustainable option that can enhance peptide purity and laboratory safety. advancedchemtech.com
Another key strategy is the optimization of synthesis protocols to minimize waste. "In situ" Fmoc removal, where the deprotection agent is added directly to the coupling cocktail, eliminates the need for extensive washing steps between coupling and deprotection, potentially saving up to 75% of solvent usage. tandfonline.compeptide.comrsc.org Furthermore, the adoption of continuous flow chemistry offers meticulous control over reaction parameters, enhancing efficiency, reducing the use of excess reagents, and minimizing energy consumption compared to traditional batch processes. oxfordglobal.com These green methodologies are fully applicable to the synthesis of peptides containing Fmoc-3-(3-pyridyl)-L-alanine, paving the way for more sustainable production of next-generation peptide therapeutics. nih.gov
Q & A
Q. What are the recommended synthetic strategies for incorporating Fmoc-3-(3-pyridyl)-L-alanine into peptide sequences?
The incorporation of this non-natural amino acid into peptides typically follows Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Key considerations include:
- Coupling conditions : Use of activating reagents like HBTU/HOBt or DIC/Oxyma in DMF or NMP to ensure efficient coupling, especially given steric hindrance from the pyridyl group .
- Orthogonal protection : The 3-pyridyl side chain generally does not require additional protection due to its stability under standard SPPS conditions .
- Microwave-assisted synthesis : For longer peptides (>50 residues), microwave methods improve coupling efficiency and reduce aggregation .
Q. How can the purity and identity of Fmoc-3-(3-pyridyl)-L-alanine be validated after synthesis?
- Analytical HPLC : Use C18 columns with gradients of water/acetonitrile (0.1% TFA) to assess purity (>95% recommended for research-grade material) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]⁺: 388.42 for Fmoc-3-(3-pyridyl)-L-alanine) .
- Chiral analysis : Chiral HPLC or polarimetry to verify enantiomeric integrity ([α]D values vary by solvent; ethanol is commonly used) .
Q. What precautions are necessary when handling Fmoc-3-(3-pyridyl)-L-alanine in laboratory settings?
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption .
- Safety : While not classified as hazardous under GHS, avoid inhalation/contact; use PPE (gloves, goggles) due to limited toxicological data .
Advanced Research Questions
Q. How does the 3-pyridyl substituent influence peptide secondary structure and binding properties?
- Structural impact : The pyridyl group introduces steric bulk and hydrogen-bonding potential, stabilizing β-sheets or disrupting α-helices in model peptides .
- Functional applications : Its aromaticity and polarity make it useful in designing peptide-based catalysts or ligands for metal ions (e.g., Zn²⁺) .
- Case study : Substitution with 3-pyridyl-L-alanine in angiotensin analogs enhanced receptor binding specificity by 30% compared to phenylalanine derivatives .
Q. What strategies mitigate racemization during coupling of Fmoc-3-(3-pyridyl)-L-alanine?
- Low-temperature coupling : Perform reactions at 4°C to minimize base-induced racemization .
- Optimized base concentration : Limit DIEA to <2% (v/v) in DMF during deprotection to preserve chirality .
- Racemization monitoring : Use Marfey’s reagent or chiral GC-MS to quantify D-isomer formation post-synthesis .
Q. How does the positional isomerism (2-, 3-, or 4-pyridyl) affect peptide stability and solubility?
- Solubility : The 3-pyridyl isomer shows higher aqueous solubility (logP ~1.2) compared to 2-pyridyl (logP ~1.5) due to reduced hydrophobicity .
- Stability : 3-Pyridyl derivatives are less prone to oxidative degradation than 4-pyridyl analogs under acidic conditions .
- Data contradiction : One study reported conflicting solubility trends in DMSO; further validation via dynamic light scattering (DLS) is recommended .
Q. What are the limitations of Fmoc-3-(3-pyridyl)-L-alanine in automated peptide synthesis?
- Coupling delays : Steric hindrance may require extended coupling times (up to 2 hours) or double couplings for >90% efficiency .
- Compatibility with resins : Avoid using Wang resins due to potential side reactions; CTC or Rink amide resins are preferred .
- Scale-up challenges : Purification of peptides containing this residue often requires preparative HPLC with ion-pairing agents (e.g., TFA) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of Fmoc-3-(3-pyridyl)-L-alanine
Q. Table 2. Comparison of Pyridyl-Alanine Isomers in Peptide Design
| Isomer | Solubility (H₂O) | logP | Stability (pH 7.4) | Common Applications |
|---|---|---|---|---|
| 2-Pyridyl | Low | 1.5 | Moderate | Metal coordination |
| 3-Pyridyl | Moderate | 1.2 | High | Enzyme mimics, drug delivery |
| 4-Pyridyl | High | 0.9 | Low (acid-sensitive) | Catalytic peptides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
